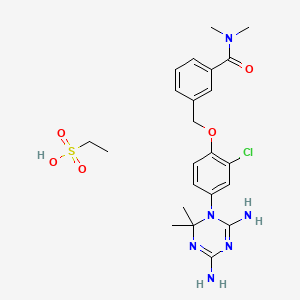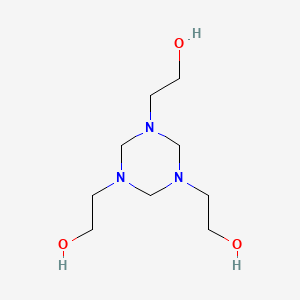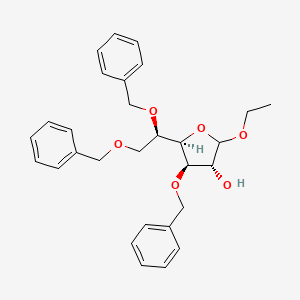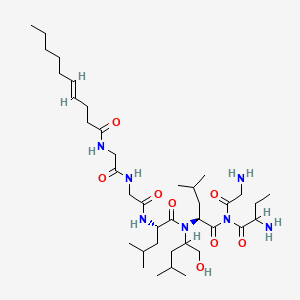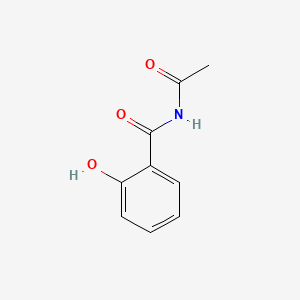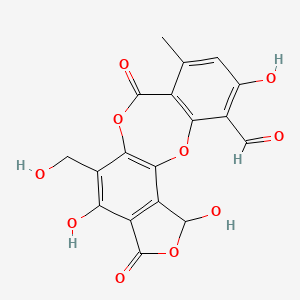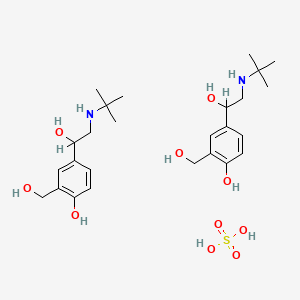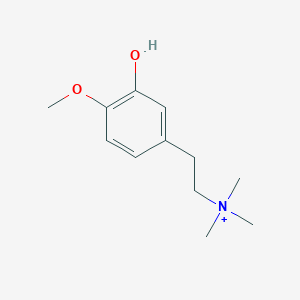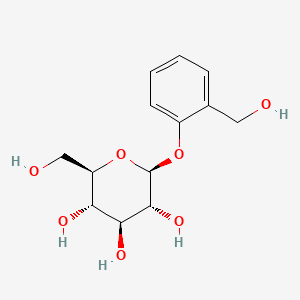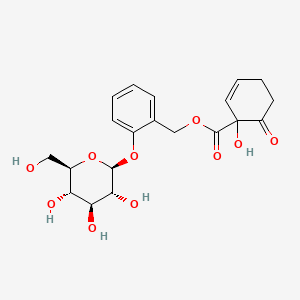
SAR407899
Vue d'ensemble
Description
SAR-407899 est un inhibiteur sélectif, puissant et ATP-compétitif de la protéine kinase associée à Rho (ROCK). Il a montré une efficacité significative dans l'inhibition de ROCK-2, avec une valeur de CI50 de 135 nanomolaires pour ROCK-2, et des valeurs de Ki de 36 nanomolaires et 41 nanomolaires pour ROCK-2 humain et rat, respectivement . Ce composé est principalement utilisé dans la recherche scientifique pour étudier le rôle de ROCK dans divers processus physiologiques et pathologiques.
Applications De Recherche Scientifique
SAR-407899 has a wide range of scientific research applications, including:
Chemistry: Used to study the role of ROCK in various chemical reactions and pathways.
Biology: Employed in cell biology research to investigate the effects of ROCK inhibition on cell migration, proliferation, and apoptosis.
Medicine: Explored for its potential therapeutic applications in treating cardiovascular diseases, hypertension, and other conditions associated with ROCK dysregulation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting ROCK.
Mécanisme D'action
Target of Action
SAR407899, also known as 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one, is a potent and ATP-competitive Rho-kinase inhibitor . It is equipotent against human and rat-derived Rho-kinase 2, with inhibition constant values of 36 nM and 41 nM, respectively . It is highly selective in a panel of 117 receptor and enzyme targets .
Mode of Action
This compound interacts with its targets, the Rho-kinases, by competitively inhibiting ATP . This interaction results in the inhibition of Rho-kinase–mediated phosphorylation of myosin phosphatase, thrombin-induced stress fiber formation, platelet-derived growth factor–induced proliferation, and monocyte chemotactic protein-1–stimulated chemotaxis .
Biochemical Pathways
The RhoA/Rho-kinase pathway is the primary biochemical pathway affected by this compound . This pathway regulates many critical cellular functions like stress fiber formation, membrane ruffling, smooth muscle contraction, and cell motility . Increased Rho-kinase activity is associated with vasoconstriction and elevated blood pressure .
Pharmacokinetics
It is known that this compound is an atp-competitive inhibitor, suggesting that it may have good bioavailability and can effectively reach its target sites in the body .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of Rho-kinase–mediated phosphorylation of myosin phosphatase, thrombin-induced stress fiber formation, platelet-derived growth factor–induced proliferation, and monocyte chemotactic protein-1–stimulated chemotaxis . In vivo, this compound has been shown to lower blood pressure in a variety of rodent models of arterial hypertension .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de SAR-407899 implique plusieurs étapes, y compris la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. La voie synthétique détaillée et les conditions de réaction sont exclusives et non divulguées publiquement. il est connu que le composé est synthétisé par une série de réactions chimiques qui impliquent l'utilisation de divers réactifs et catalyseurs pour obtenir la structure souhaitée .
Méthodes de production industrielle
La production industrielle de SAR-407899 suit des voies synthétiques similaires à celles utilisées en laboratoire mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement élevé et la pureté du produit final. Le composé est généralement produit sous forme solide et peut être reconstitué dans des solvants tels que le diméthylsulfoxyde (DMSO) pour un usage en recherche .
Analyse Des Réactions Chimiques
Types de réactions
SAR-407899 subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : SAR-407899 peut être réduit pour former des dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs et les conditions courants utilisés dans ces réactions comprennent :
Agents oxydants : tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Agents réducteurs : tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs de substitution : tels que les halogénoalcanes ou les chlorures d'acyle.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de SAR-407899, qui peuvent être utilisés pour étudier la relation structure-activité et optimiser l'efficacité et la sélectivité du composé .
Applications de la recherche scientifique
SAR-407899 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé pour étudier le rôle de ROCK dans diverses réactions chimiques et voies métaboliques.
Biologie : Employé dans la recherche en biologie cellulaire pour étudier les effets de l'inhibition de ROCK sur la migration cellulaire, la prolifération et l'apoptose.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement des maladies cardiovasculaires, de l'hypertension artérielle et d'autres affections associées à une dysrégulation de ROCK.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant ROCK.
Mécanisme d'action
SAR-407899 exerce ses effets en inhibant sélectivement ROCK, en particulier ROCK-2. L'inhibition de ROCK-2 entraîne la suppression de la phosphorylation induite par ROCK de la sous-unité cible 1 de la phosphatase de la myosine (MYPT1) et d'autres cibles en aval. Cela entraîne la relaxation des cellules musculaires lisses, l'inhibition de la migration cellulaire et la réduction de la résistance vasculaire . Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation RhoA/ROCK, qui joue un rôle crucial dans la régulation de diverses fonctions cellulaires telles que la contraction, la motilité et la prolifération .
Comparaison Avec Des Composés Similaires
SAR-407899 est comparé à d'autres inhibiteurs de ROCK tels que Y-27632 et le fasudil. Bien que tous ces composés inhibent ROCK, SAR-407899 a montré une plus grande puissance et une sélectivité pour ROCK-2 par rapport à Y-27632 et au fasudil . Les caractéristiques uniques de SAR-407899 comprennent sa plus grande efficacité dans la réduction de la vasoconstriction induite par l'endotheline-1 dans les artères de résistance rénales et ses applications thérapeutiques potentielles dans le traitement des maladies cardiovasculaires .
Composés similaires
Y-27632 : Un inhibiteur de ROCK bien connu avec une puissance inférieure à celle de SAR-407899.
Fasudil : Un autre inhibiteur de ROCK utilisé en milieu clinique mais avec des profils de sélectivité et d'efficacité différents.
Propriétés
IUPAC Name |
6-piperidin-4-yloxy-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-14-13-2-1-12(9-10(13)3-8-16-14)18-11-4-6-15-7-5-11/h1-3,8-9,11,15H,4-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEXHQGMTHOKQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC3=C(C=C2)C(=O)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923359-38-0 | |
| Record name | SAR-407899 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923359380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SAR-407899 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B974D670O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
